CGI-1746

Übersicht

Beschreibung

CGI1746 is a potent, selective inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = 1.9 nM), a non-receptor tyrosine kinase that is important in B lymphocyte development. It blocks both auto-and trans-phosphorylation of BTK by occupying an SH3 binding pocket in the un-phosphorylated enzyme. CGI1746 prevents B-cell antigen receptor-mediated B lymphocyte proliferation and suppresses FCγRIII-induced TNFα, IL-1β, and IL-6 production in macrophages. It reduces cytokine levels within joints and ameliorates symptoms in a mouse model of autoantibody-induced arthritis.

CGI1746 is a small-molecule Btk inhibitor chemotype with a new binding mode that stabilizes an inactive nonphosphorylated enzyme conformation. CGI1746 has exquisite selectivity for Btk and inhibits both auto- and transphosphorylation steps necessary for enzyme activation.

Wissenschaftliche Forschungsanwendungen

BTK-Inhibition

CGI-1746 ist als potenter und reversibler Bruton-Tyrosinkinase (BTK)-Inhibitor identifiziert . BTK spielt eine entscheidende Rolle in den Signalwegen des B-Zell-Rezeptors und des Fc-Rezeptors . Aufgrund der zentralen Rolle von BTK in der Immunität stellt die BTK-Inhibition einen vielversprechenden therapeutischen Ansatz zur Behandlung von entzündlichen und Autoimmunerkrankungen dar .

Behandlung von entzündlichen und Autoimmunerkrankungen

This compound hat sich als vielversprechend für die Behandlung von entzündlichen und Autoimmunerkrankungen erwiesen . Es hemmt sowohl die Transphosphorylierung (Tyr551) als auch die Autophosphorylierung (Tyr223) dosisabhängig und effizient sowie die anti-IgM-induzierte Proliferation menschlicher B-Zellen .

Regulation der entzündlichen Arthritis

This compound wurde gezeigt, die entzündliche Arthritis durch zwei verschiedene Mechanismen zu regulieren, indem es die B-Zell-Rezeptor-abhängige B-Zell-Proliferation blockiert und TNFα, IL-1β abschafft .

Proteasom-Inhibition

Es wurde festgestellt, dass this compound den Proteinabbau durch ein gereinigtes 26S-Proteasom hemmt . Diese allosterische Inhibition der ATPase- und Peptidase-Aktivitäten des Proteasoms stellt eine konzeptionell neuartige Hemmungsweise dar .

Synergistischer Effekt mit Proteasom-Inhibitoren

This compound hat eine starke Synergie mit Proteasom-Inhibitoren (PIs) gezeigt, um die Lebensfähigkeit von Zellen zu reduzieren, die von B-Zell-Malignitäten abgeleitet sind . Diese Synergie ist auf einen Off-Target-Effekt von this compound zurückzuführen und tritt auch in Zellen auf, die kein BTK exprimieren .

Zukünftige Medikamentenentwicklung

Die einzigartigen inhibitorischen Wirkungen von this compound sowohl auf BTK als auch auf das Proteasom deuten darauf hin, dass es für die zukünftige Medikamentenentwicklung nützlich sein könnte . Seine neuartige Hemmungsweise liefert wertvolle Erkenntnisse für die rationale Entwicklung sicherer und effektiver niedermolekularer Inhibitoren .

Wirkmechanismus

Target of Action

CGI-1746 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Mode of Action

This compound potently inhibits both auto- and transphosphorylation of BTK . It binds to un-phosphorylated BTK and stabilizes it in an inactive enzyme state . This inhibition blocks both transphosphorylation (Tyr551) and autophosphorylation (Tyr223) dose-dependently and efficiently .

Biochemical Pathways

BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, this compound affects these signaling pathways, which play central roles in immunity .

Pharmacokinetics

These efforts have focused on improving the bioavailability of these compounds in preclinical animal models .

Result of Action

In cellular assays, this compound blocks B-cell antigen receptor-mediated B-cell proliferation and suppresses the production of IL-6, IL-1β, and TNF in macrophages . This results in a robust anti-arthritic activity in experimental mouse models .

Action Environment

It is known that the efficacy of btk inhibitors can be influenced by factors such as the presence of other signaling molecules and the specific cellular environment .

Eigenschaften

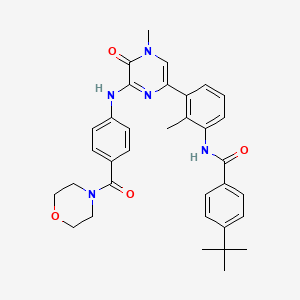

IUPAC Name |

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFCFQDXHMUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647724 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910232-84-7 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

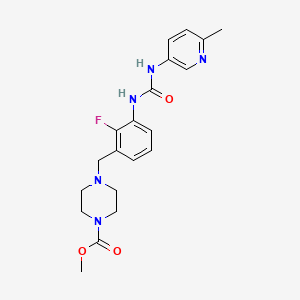

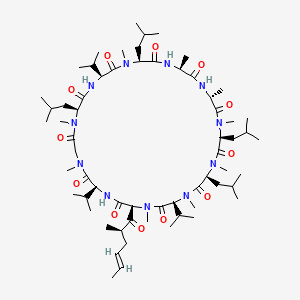

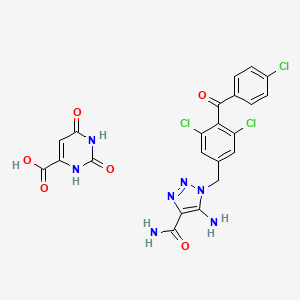

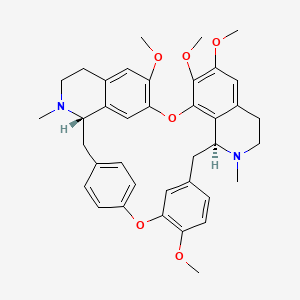

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of CGI1746 and how does it interact with it?

A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].

Q2: What are the downstream effects of CGI1746 inhibiting BTK?

A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].

Q3: Does CGI1746 interact with other kinases besides BTK?

A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].

Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?

A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].

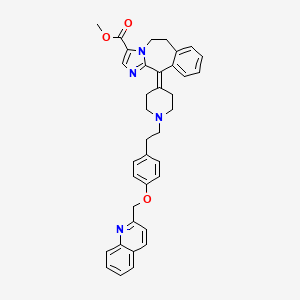

Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?

A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].

Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?

A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.

Q7: Are there any known resistance mechanisms to CGI1746?

A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].

Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?

A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:

- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].

- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].

- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)